methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate
Overview
Description
Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a bromine atom at the 6th position, an isopropyl group at the 1st position, and a methyl ester group at the 4th position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate typically involves the following steps:
Bromination: The starting material, 1H-indazole, undergoes bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Alkylation: The brominated intermediate is then subjected to alkylation with isopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the isopropyl group at the 1st position.
Esterification: Finally, the carboxylic acid group at the 4th position is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4), or basic conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
- Substituted indazole derivatives, oxides, reduced derivatives, and carboxylic acids.
Scientific Research Applications
Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Chemical Biology: It is employed as a probe to study enzyme activities and protein interactions.
Material Science: The compound is used in the development of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Modulating Receptors: It can interact with cellular receptors, modulating their signaling pathways and leading to therapeutic effects.
Interfering with DNA/RNA: The compound may bind to DNA or RNA, interfering with their replication or transcription processes.
Molecular Targets and Pathways:
Enzymes: Kinases, proteases, and oxidoreductases.
Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors.
Pathways: Apoptosis, cell cycle regulation, and signal transduction pathways.
Comparison with Similar Compounds
- Methyl 6-chloro-1-(propan-2-yl)-1H-indazole-4-carboxylate
- Methyl 6-fluoro-1-(propan-2-yl)-1H-indazole-4-carboxylate
- Methyl 6-iodo-1-(propan-2-yl)-1H-indazole-4-carboxylate
Comparison:
- Uniqueness: The presence of a bromine atom at the 6th position imparts unique reactivity and biological activity compared to other halogenated derivatives.
- Reactivity: Bromine is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further functionalization.
- Biological Activity: The brominated compound may exhibit different pharmacological profiles and potency compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
methyl 6-bromo-1-propan-2-ylindazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-7(2)15-11-5-8(13)4-9(12(16)17-3)10(11)6-14-15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWPGLSNRZLQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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